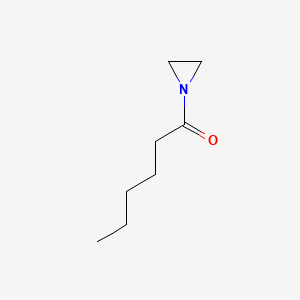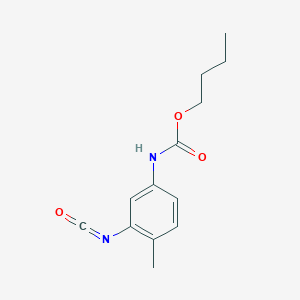
Butyl (3-isocyanato-4-methylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (3-isocyanato-4-methylphenyl)carbamate is an organic compound with the molecular formula C₁₃H₁₆N₂O₃. It is a derivative of carbamic acid and contains an isocyanate functional group. This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties .
准备方法
Synthetic Routes and Reaction Conditions
Butyl (3-isocyanato-4-methylphenyl)carbamate can be synthesized through the reaction of toluene-2,4-diisocyanate with butanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows: [ \text{Toluene-2,4-diisocyanate} + \text{Butanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
化学反应分析
Types of Reactions
Butyl (3-isocyanato-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing hydroxyl groups, leading to the formation of carbamate linkages.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Water: Reacts with the isocyanate group to produce carbon dioxide and amines.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbon Dioxide and Amines: Formed from the reaction with water.
科学研究应用
Butyl (3-isocyanato-4-methylphenyl)carbamate has several applications in scientific research:
作用机制
The mechanism of action of butyl (3-isocyanato-4-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as alcohols and amines. This reactivity is exploited in various applications, including the formation of urethane and urea linkages .
相似化合物的比较
Similar Compounds
Phenyl Isocyanate: Contains a phenyl group instead of a butyl group.
Toluene-2,4-diisocyanate: Contains two isocyanate groups and is used as a precursor in the synthesis of butyl (3-isocyanato-4-methylphenyl)carbamate.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability provided by the butyl and methylphenyl groups. This combination makes it particularly useful in the synthesis of specialized polymers and bioactive compounds .
属性
CAS 编号 |
100616-00-0 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC 名称 |
butyl N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-3-4-7-18-13(17)15-11-6-5-10(2)12(8-11)14-9-16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17) |
InChI 键 |
HHTHPNHCJOJTRJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)NC1=CC(=C(C=C1)C)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)
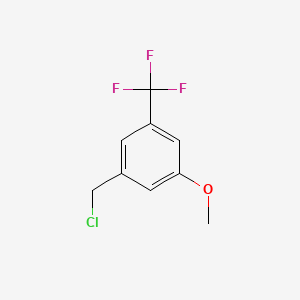
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)

![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
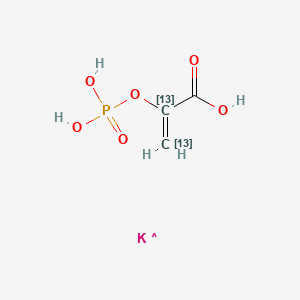
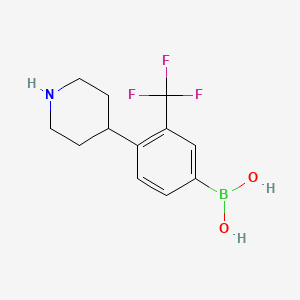
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)

